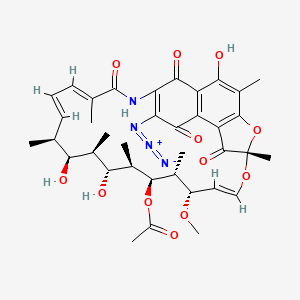
3-Azido-1,4-dideoxy-1,4-dihydro-1,4-dioxorifamycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azido-1,4-dideoxy-1,4-dihydro-1,4-dioxorifamycin is a complex organic compound belonging to the rifamycin class of antibiotics. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as azido, dioxo, and hydroxyl groups. Rifamycins are known for their potent antibacterial properties, and derivatives like this compound are of significant interest in scientific research and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-1,4-dideoxy-1,4-dihydro-1,4-dioxorifamycin typically involves multiple steps, starting from rifamycin S or rifamycin B as the precursor. Reaction conditions often require the use of strong oxidizing agents, azide sources, and specific catalysts to facilitate the necessary chemical transformations.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring purity and yield optimization. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility. Quality control measures, including chromatographic and spectroscopic analyses, are crucial to ensure the final product meets the required standards.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Azido-1,4-dideoxy-1,4-dihydro-1,4-dioxorifamycin can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and exploring its reactivity profile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve azide ion sources and various electrophiles.
Major Products Formed: The major products formed from these reactions include various rifamycin derivatives with altered functional groups, which can exhibit different biological activities and properties.
Applications De Recherche Scientifique
3-Azido-1,4-dideoxy-1,4-dihydro-1,4-dioxorifamycin has several scientific research applications, including:
Chemistry: Studying the compound's reactivity and synthesis pathways to develop new synthetic methods and understand its chemical behavior.
Biology: Investigating its antibacterial properties and potential use as an antibiotic agent against resistant bacterial strains.
Medicine: Exploring its therapeutic potential in treating infections and its role in combination therapies with other antibiotics.
Industry: Utilizing its unique properties in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The mechanism by which 3-Azido-1,4-dideoxy-1,4-dihydro-1,4-dioxorifamycin exerts its effects involves binding to bacterial RNA polymerase, thereby inhibiting RNA synthesis. This disruption of RNA synthesis leads to the inhibition of bacterial growth and replication. The molecular targets include the beta subunit of RNA polymerase, and the pathways involved are related to the transcription process in bacteria.
Comparaison Avec Des Composés Similaires
Rifampicin
Rifabutin
Rifapentine
Rifamycin S
Rifamycin B
Propriétés
Formule moléculaire |
C37H44N4O12 |
|---|---|
Poids moléculaire |
736.8 g/mol |
Nom IUPAC |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-26-azido-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate |
InChI |
InChI=1S/C37H44N4O12/c1-15-11-10-12-16(2)36(49)39-26-27(40-41-38)31(46)23-24(32(26)47)30(45)20(6)34-25(23)35(48)37(8,53-34)51-14-13-22(50-9)17(3)33(52-21(7)42)19(5)29(44)18(4)28(15)43/h10-15,17-19,22,28-29,33,43-45H,1-9H3,(H,39,49)/b11-10+,14-13+,16-12+/t15-,17+,18+,19+,22-,28-,29+,33+,37-/m0/s1 |
Clé InChI |
JTEUQPYVBYBGPW-COMLIDBKSA-N |
SMILES isomérique |
C[C@H]1/C=C/C=C(/C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)N=[N+]=[N-])\C |
SMILES canonique |
CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)N=[N+]=[N-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2,2'-[(2,6-Dimethylphenyl)azanediyl]diacetic acid](/img/structure/B15354794.png)



![Ethyl 3-[2-chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-hydroxypropanoate](/img/structure/B15354822.png)

